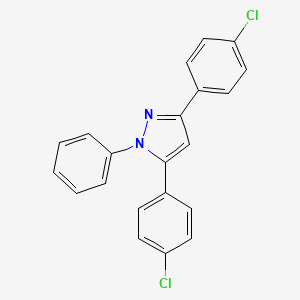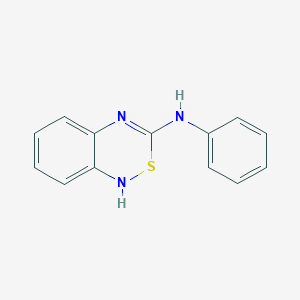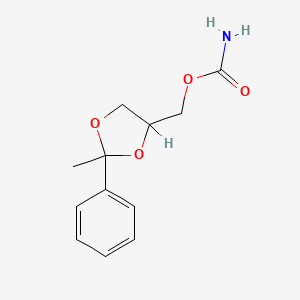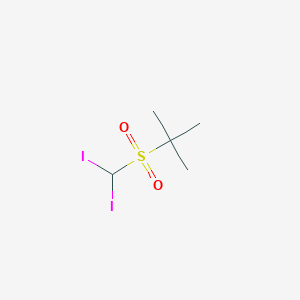
2-(Diiodomethanesulfonyl)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diiodomethanesulfonyl)-2-methylpropane is an organoiodine compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a methylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diiodomethanesulfonyl)-2-methylpropane can be achieved through several methods. One common approach involves the reaction of diiodomethane with a suitable sulfonylating agent under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the sulfonyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and purification techniques to ensure high yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diiodomethanesulfonyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can lead to the formation of sulfides or thiols.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(Diiodomethanesulfonyl)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Diiodomethanesulfonyl)-2-methylpropane involves its ability to interact with various molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the iodine atoms can participate in halogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diiodomethane: Shares the diiodo functional group but lacks the sulfonyl group.
Methylsulfonylmethane: Contains a sulfonyl group but does not have iodine atoms.
Sulfonyl Chlorides: Similar reactivity due to the presence of the sulfonyl group.
Uniqueness
2-(Diiodomethanesulfonyl)-2-methylpropane is unique due to the combination of its sulfonyl and diiodo functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
29312-04-7 |
|---|---|
Molekularformel |
C5H10I2O2S |
Molekulargewicht |
388.01 g/mol |
IUPAC-Name |
2-(diiodomethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C5H10I2O2S/c1-5(2,3)10(8,9)4(6)7/h4H,1-3H3 |
InChI-Schlüssel |
YOZPAFHPDQYAES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


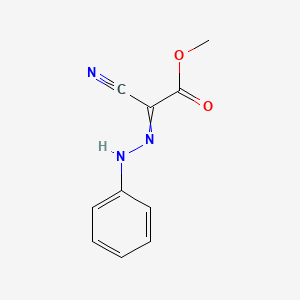
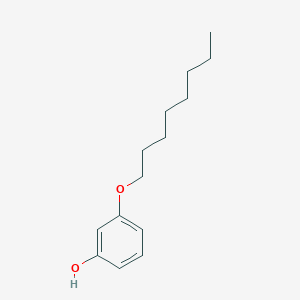
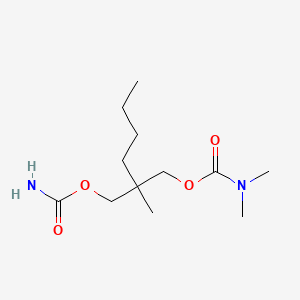
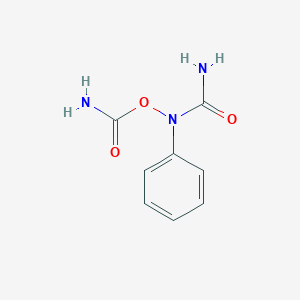

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
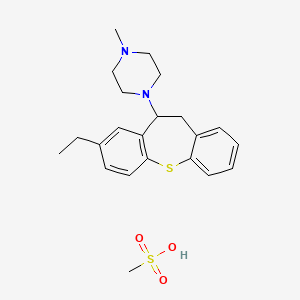
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
